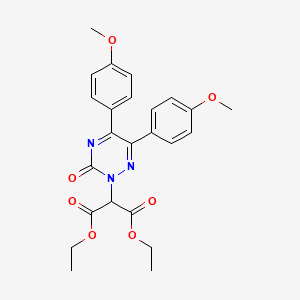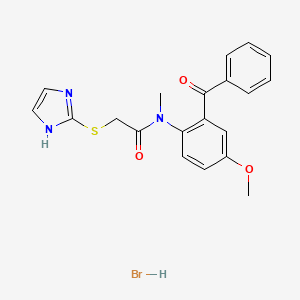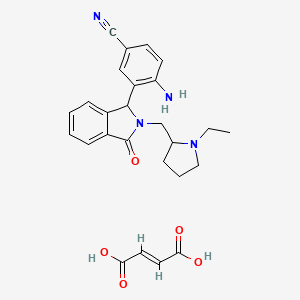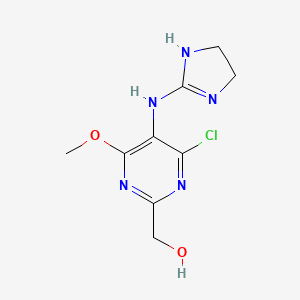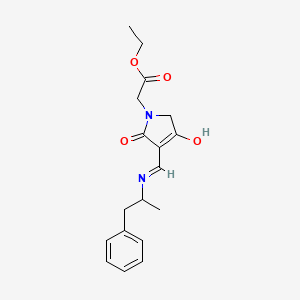
(+/-)-Meso-corydaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Meso-corydaline is an isoquinoline alkaloid found in various plants, particularly in the Corydalis species. This compound has garnered significant interest due to its diverse pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Meso-corydaline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline structure. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid as catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve the extraction from natural sources, such as Corydalis plants, followed by purification processes like chromatography. Alternatively, large-scale chemical synthesis can be employed, optimizing the reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Meso-corydaline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and various substituted isoquinoline compounds.
Applications De Recherche Scientifique
(+/-)-Meso-corydaline has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying isoquinoline alkaloid synthesis and reactivity.
Biology: The compound is used to investigate its effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential therapeutic effects, particularly in pain management, inflammation reduction, and cancer treatment.
Industry: It is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (+/-)-Meso-corydaline involves its interaction with various molecular targets and pathways. It has been shown to modulate neurotransmitter systems, inhibit inflammatory mediators, and induce apoptosis in cancer cells. The compound’s effects are mediated through pathways such as the inhibition of cyclooxygenase enzymes and the activation of caspase-dependent apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Berberine: Another isoquinoline alkaloid with similar pharmacological properties.
Tetrahydropalmatine: Known for its analgesic and sedative effects.
Corydaline: A closely related compound with similar biological activities.
Uniqueness
(+/-)-Meso-corydaline is unique due to its specific structural features and the combination of pharmacological activities it exhibits. Its ability to modulate multiple biological pathways makes it a compound of significant interest for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
6901-07-1 |
|---|---|
Formule moléculaire |
C22H27NO4 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(13R,13aR)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21-/m1/s1 |
Clé InChI |
VRSRXLJTYQVOHC-LRTDBIEQSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
SMILES canonique |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


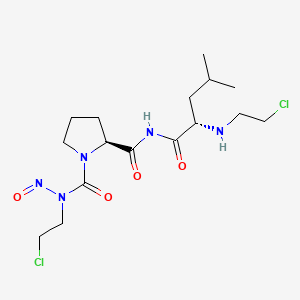
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)
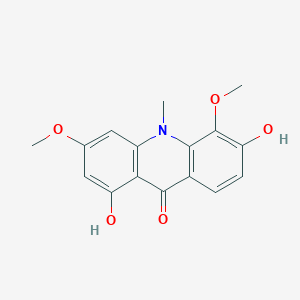
![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
